Cas no 199743-06-1 (4-Isopropoxy-3-methylbenzaldehyde)

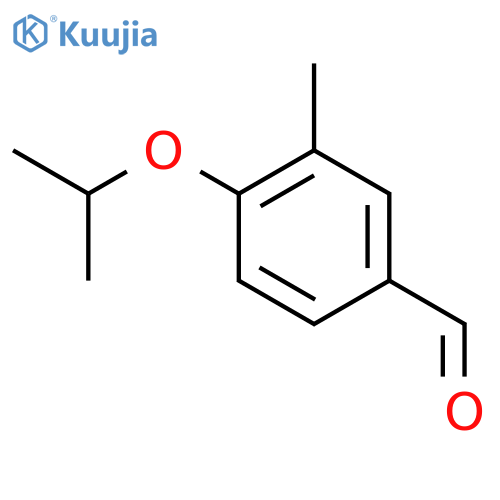

199743-06-1 structure

商品名:4-Isopropoxy-3-methylbenzaldehyde

CAS番号:199743-06-1

MF:C11H14O2

メガワット:178.227663516998

MDL:MFCD12547898

CID:3879932

PubChem ID:50998243

4-Isopropoxy-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 3-methyl-4-(1-methylethoxy)-

- 4-Isopropoxy-3-methylbenzaldehyde

- SCHEMBL12476044

- 199743-06-1

- 3-methyl-4-propan-2-yloxybenzaldehyde

- KZJHTRBYWPKCCX-UHFFFAOYSA-N

- AKOS005291199

- (4-isopropoxy-3-methylphenyl)methanone

- CS-0196333

- MFCD12547898

- (4-isopropoxy-3-methyl-phenyl)methanone

- E90746

-

- MDL: MFCD12547898

- インチ: InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-8H,1-3H3

- InChIKey: KZJHTRBYWPKCCX-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=CC=C(C=C1C)C=O

計算された属性

- せいみつぶんしりょう: 178.099379685g/mol

- どういたいしつりょう: 178.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-Isopropoxy-3-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | E90746-5/G |

4-ISOPROPOXY-3-METHYLBENZALDEHYDE |

199743-06-1 | 95% | 5g |

$473 | 2023-09-18 | |

| eNovation Chemicals LLC | Y1252032-25g |

Benzaldehyde, 3-methyl-4-(1-methylethoxy)- |

199743-06-1 | 97% | 25g |

$3150 | 2023-05-17 | |

| Oakwood | 038828-25g |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 97% | 25g |

$1740.00 | 2023-09-16 | |

| Oakwood | 038828-250mg |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 97% | 250mg |

$100.00 | 2023-09-16 | |

| abcr | AB516203-1 g |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 1g |

€207.40 | 2023-04-17 | ||

| TRC | I918558-50mg |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Fluorochem | 038828-5g |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 5g |

£408.00 | 2022-03-01 | ||

| Oakwood | 038828-1g |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 97% | 1g |

$200.00 | 2023-09-16 | |

| TRC | I918558-100mg |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 100mg |

$ 70.00 | 2022-06-04 | ||

| abcr | AB516203-5 g |

4-Isopropoxy-3-methylbenzaldehyde |

199743-06-1 | 5g |

€612.90 | 2023-04-17 |

4-Isopropoxy-3-methylbenzaldehyde 関連文献

-

Anne Moreau,Axel Couture,Eric Deniau,Pierre Grandclaudon,Stéphane Lebrun Org. Biomol. Chem. 2005 3 2305

199743-06-1 (4-Isopropoxy-3-methylbenzaldehyde) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:199743-06-1)4-Isopropoxy-3-methylbenzaldehyde

清らかである:99%

はかる:5g

価格 ($):372.0